molecular formula C23H18FNO3S2 B281361 4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE

4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B281361
M. Wt: 439.5 g/mol
InChI Key: MTKASAHPYCJSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxy group, a methylphenyl thioether, and a naphthyl group attached to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the fluorine atom may result in various substituted derivatives.

Scientific Research Applications

4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methylphenylboronic acid
  • 4-fluoro-3-methylphenol
  • 4-fluoro-3-nitrobenzoate

Uniqueness

4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H18FNO3S2

Molecular Weight

439.5 g/mol

IUPAC Name

4-fluoro-N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide

InChI

InChI=1S/C23H18FNO3S2/c1-15-6-10-17(11-7-15)29-22-14-21(19-4-2-3-5-20(19)23(22)26)25-30(27,28)18-12-8-16(24)9-13-18/h2-14,25-26H,1H3

InChI Key

MTKASAHPYCJSHN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.